molecular formula C11H10N2S B8459684 5-Thiazol-2-yl-2,3-dihydro-1H-isoindole

5-Thiazol-2-yl-2,3-dihydro-1H-isoindole

Cat. No. B8459684
M. Wt: 202.28 g/mol
InChI Key: MDJMFUNJQQYEBF-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A3(e) from 5-Thiazol-2-yl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester and using trifluoacetic acid instead of hydrochloride acid. Yellow gum. MS (m/e): 202.8 ([M+H]+, 100%)
Name
5-Thiazol-2-yl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:17]3[S:18][CH:19]=[CH:20][N:21]=3)[CH:14]=2)[CH2:9]1)=O)(C)(C)C.Cl>>[S:18]1[CH:19]=[CH:20][N:21]=[C:17]1[C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2

Inputs

Step One
Name
5-Thiazol-2-yl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)C=1SC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)C=1C=C2CNCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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